molecular formula C10H16OS B13617202 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol

Cat. No.: B13617202
M. Wt: 184.30 g/mol
InChI Key: OONBXTJXDYLGRI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanol backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with a suitable butanol derivative under controlled conditions. For instance, a Grignard reaction can be employed where thiophene is reacted with a Grignard reagent derived from 2,2-dimethylbutan-1-ol. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiophene ring can be reduced under specific conditions to form a tetrahydrothiophene derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.

Major Products

    Oxidation: 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-one.

    Reduction: 2,2-Dimethyl-4-(tetrahydrothiophen-3-yl)butan-1-ol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiophene-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-butanol: An isomeric hexanol used primarily as a solvent.

    Thiophene: A simpler analog without the butanol moiety, widely used in organic synthesis.

    2,3-Dimethyl-3-(thiophen-3-yl)butan-2-ol: A closely related compound with similar structural features.

Uniqueness

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of both a thiophene ring and a butanol backbone with two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2,2-dimethyl-4-thiophen-3-ylbutan-1-ol

InChI

InChI=1S/C10H16OS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7,11H,3,5,8H2,1-2H3

InChI Key

OONBXTJXDYLGRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CSC=C1)CO

Origin of Product

United States

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